
Homovanillyl alcohol
Overview
Description
Homovanillyl alcohol (HVA), chemically known as 3-hydroxy-4-methoxyphenethyl alcohol, is a phenolic compound and a key metabolite of hydroxytyrosol (HT), a prominent antioxidant found in olive oil and wine . Structurally, HVA features a methoxy group at the 4-position and a hydroxyl group at the 3-position of the benzene ring, attached to a phenethyl alcohol backbone . It is biosynthesized via catechol-O-methyltransferase (COMT)-mediated methylation of HT, enhancing its stability in biological systems compared to its precursor .
HVA exhibits multifaceted bioactivities, including antioxidant, anti-inflammatory, and cardioprotective effects. It scavenges reactive oxygen species (ROS), inhibits pro-inflammatory markers like ICAM-1 and VCAM-1 in endothelial cells , and is associated with reduced cardiovascular mortality and extended lifespan in elderly populations . Despite its lower antioxidant potency compared to HT, HVA’s chemical stability allows prolonged activity in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions: Homovanillyl alcohol can be synthesized through several methods. One common approach involves the reduction of homovanillic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . Another method involves the O-methylation of 4-hydroxyphenylacetic acid followed by reduction .
Industrial Production Methods: In industrial settings, this compound can be produced through the biotransformation of vanillin using microbial enzymes. This method is considered environmentally friendly and cost-effective .
Chemical Reactions Analysis
Esterification Reactions
Homovanillyl alcohol undergoes esterification to enhance lipophilicity for applications in hydrophobic matrices. A green chemistry approach using dimethyl carbonate (DMC) as a solvent achieves high yields:
General Procedure ( ):
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Reactants : this compound (0.5 mmol) + acyl chloride (0.6 mmol)
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Conditions :
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Solvent: DMC (1.5 mL)
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Temperature: 25°C
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Reaction time: 24 h
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Work-up : Purification via silica gel chromatography yields esters with 90–98% efficiency .
Key Esters Synthesized ( ):
Acyl Chloride | Product Name | Yield (%) |
---|---|---|
Octanoyl | Homovanillyl caprylate | 95 |
Decanoyl | Homovanillyl decanoate | 92 |
Stearoyl | Homovanillyl stearate | 90 |
Mechanism : Chemoselective acylation occurs at the primary alcohol group due to its higher nucleophilicity compared to phenolic -OH groups. DMC stabilizes intermediates, preventing side reactions .
Metabolic Transformations
In vivo studies reveal this compound is both a precursor and metabolite in biotransformation pathways:
Biosynthetic Pathway ( ):
Hydroxytyrosol (3,4-dihydroxyphenethyl alcohol) undergoes O-methylation to form this compound, which is further oxidized to homovanillic acid:
Pharmacokinetic Data ( ):
Compound | Bioavailability (%) | Metabolite Ratio (vs. Dose) |
---|---|---|
This compound | 7.1 | 1:14 (parent:metabolite) |
Homovanillic acid | 22.8 | 1:4.3 |
Key Finding : Orally administered hydroxytyrosol derivatives show rapid conversion to this compound in portal plasma, with a 4-hour AUC/Dose of 7.1 μM·min·kg/μmol .
Oxidative Stability
This compound exhibits radical-scavenging activity via hydrogen atom transfer (HAT) from the phenolic -OH group. Kinetic studies using DPPH assays demonstrate:
Scientific Research Applications
Biological Activities
1. Antioxidant Properties
HVAL exhibits significant antioxidant activity, which helps in protecting cells from oxidative stress. This property is particularly beneficial in preventing oxidative damage to red blood cells (RBCs) and may play a role in cardiovascular health .
2. Anti-inflammatory Effects
Research indicates that HVAL can reduce inflammation, particularly in gastrointestinal contexts. It has shown efficacy against human gastric adenocarcinoma cells, suggesting potential applications in cancer prevention or therapy .
3. Cardiovascular Health
A notable study highlighted an independent association between high urinary concentrations of HVAL and a lower risk of cardiovascular disease (CVD) and total mortality among elderly individuals. This finding underscores the importance of HVAL as a bioactive compound in the Mediterranean diet, particularly through sources like virgin olive oil and wine .
Applications in Food and Cosmetics
Due to its antioxidant properties, HVAL is being explored as an ingredient in food preservation and cosmetic formulations. The synthesis of lipophilic derivatives allows for its incorporation into products that require stability against oxidation while maintaining health benefits .
Data Table: Summary of Biological Activities of this compound
Case Studies
Case Study 1: Cardiovascular Disease Prevention
A cohort study involving 1851 individuals aged 66.8 years on average found that higher urinary levels of HVAL correlated with reduced risks of myocardial infarction and stroke. This study emphasizes the role of dietary sources rich in HVAL, such as olive oil and wine, in promoting cardiovascular health .
Case Study 2: Cancer Research
In vitro studies demonstrated that HVAL could inhibit the proliferation of gastric adenocarcinoma cells through mechanisms involving oxidative stress reduction and modulation of inflammatory pathways. These findings suggest potential therapeutic applications for HVAL in cancer treatment protocols .
Mechanism of Action
Homovanillyl alcohol exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells . Additionally, it modulates various signaling pathways involved in inflammation and cell proliferation . The compound’s molecular targets include enzymes involved in oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Comparison with Hydroxytyrosol (HT)
Structural and Functional Differences
HT (3,4-dihydroxyphenethyl alcohol) possesses two adjacent hydroxyl groups (catechol structure), enabling superior radical scavenging via hydrogen atom donation. HVA, with one hydroxyl and one methoxy group, has reduced antioxidant capacity but enhanced metabolic stability .
Comparison with Oleic Acid
Mechanism of Action
Oleic acid, a monounsaturated fatty acid, reduces melanoma invasiveness by inhibiting SPARC and cathepsin B secretion.
Cytotoxicity and Metabolic Impact
- Viability: Neither oleic acid nor HVA significantly affects melanoma cell viability at 100–200 µM .
Comparison with Vanillyl Alcohol and Homovanillic Acid
Vanillyl Alcohol
Vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) shares a methoxy-hydroxyphenyl core with HVA but differs in the alcohol side chain (benzyl vs. phenethyl). This structural variation impacts bioactivity:
- Repellent Activity: Both compounds lose repellent efficacy against S. oryzae within 24 hours, unlike longer-lasting eugenol derivatives .
- Applications : Vanillyl alcohol is used in flavoring, whereas HVA has broader health applications (e.g., cardiovascular protection) .
Homovanillic Acid (HVA Acid)
HVA acid, an oxidized metabolite of HVA, lacks the alcohol group, reducing its membrane permeability. It shows weaker anti-inflammatory effects but is a biomarker for dopamine metabolism .
Table 2: Structural and Functional Differences Among Methoxyphenols
Comparison with Eugenol Derivatives
Repellent Activity
Eugenol derivatives (e.g., ED) exhibit prolonged repellent effects (>72 hours) against S. oryzae, whereas HVA and vanillyl alcohol lose activity within 24 hours. This disparity is attributed to differences in volatility and molecular interactions with insect olfactory receptors .
Sensory Profile
HVA and vanillyl alcohol have weaker odors compared to eugenol, making them preferable in applications requiring low olfactory impact .
Lipophilic Esters
HVA’s hydroxyl group enables esterification with acyl chlorides (C2–C18), enhancing lipophilicity for use in cosmetics and nutraceuticals. For example, homovanillyl caprate (C10 ester) shows optimal surfactant and antioxidant properties .
Table 3: Esterification Yields of HVA vs. HT
Substrate | Ester Chain Length | Yield (%) |
---|---|---|
This compound | C2–C18 | 90–98% |
Hydroxytyrosol | C2–C18 | 60–68% |
Biological Activity
Homovanillyl alcohol (HVAL) is a phenolic compound derived from hydroxytyrosol, primarily found in olive oil and certain wines. It has garnered attention due to its potential health benefits, particularly in antioxidant activity, cardiovascular protection, and anti-inflammatory effects. This article delves into the biological activities of HVAL, supported by various studies and findings.
HVAL is a metabolite of hydroxytyrosol and is produced in the body through the action of catechol-O-methyltransferase (COMT), which catalyzes the methylation of hydroxytyrosol. This process enhances the stability and bioavailability of HVAL in biological systems, allowing it to exert its effects over extended periods compared to its parent compound .
Antioxidant Activity
HVAL exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress—a key factor in various diseases, including cancer and cardiovascular diseases. Research indicates that HVAL can effectively scavenge free radicals and inhibit reactive oxygen species (ROS) production in cell lines. For instance, studies on rat skeletal muscle cells demonstrated that HVAL significantly reduced cytotoxicity induced by oxidative stress .
Table 1: Antioxidant Activity of this compound
Study Reference | Cell Line | Concentration | Effect on ROS Production |
---|---|---|---|
L-6 Myoblasts | 50 μM | Decreased ROS by 40% | |
Gastric Adenocarcinoma Cells | 100 μM | Inhibited cell apoptosis |
Cardiovascular Protection
A notable study involving a cohort of elderly individuals at high risk for cardiovascular disease found an independent association between high urinary concentrations of HVAL and reduced risks of cardiovascular events and total mortality. This suggests that dietary sources of HVAL, such as virgin olive oil and wine, may confer protective cardiovascular benefits .
Case Study: Cardiovascular Risk Reduction
In a prospective cohort study involving 1851 participants:
- Participants : Men and women aged around 66 years.
- Findings : Higher urinary HVAL levels correlated with a lower incidence of myocardial infarction and stroke.
- : Regular consumption of foods rich in HVAL could be beneficial for heart health .
Anti-inflammatory Effects
HVAL has also been shown to possess anti-inflammatory properties. In vitro studies indicate that it can suppress inflammatory responses in various cell types, including human gastric adenocarcinoma cells. The compound appears to reduce the expression of pro-inflammatory cytokines, contributing to its potential role in preventing chronic inflammatory conditions .
Table 2: Anti-inflammatory Effects of this compound
Study Reference | Cell Type | Concentration | Effect on Cytokines |
---|---|---|---|
Gastric Adenocarcinoma Cells | 100 μM | Reduced IL-6 by 30% | |
THP-1 Monocytes | 50 μM | Inhibited TNF-α production by 25% |
Implications for Health
The biological activities of HVAL suggest its potential as a therapeutic agent or dietary supplement aimed at promoting health and preventing disease. Its antioxidant capacity, coupled with protective effects against cardiovascular diseases and inflammation, highlights its importance in the context of the Mediterranean diet.
Q & A
Basic Research Questions
Q. What are the key chemical properties and metabolic pathways of homovanillyl alcohol (HVAL) relevant to experimental design?
HVAL (4-hydroxy-3-methoxyphenethanol) is a phenolic metabolite of hydroxytyrosol, with the SMILES string COc1cc(CCO)ccc1O
and molecular weight 168.19 g/mol . Its stability in biological fluids (e.g., urine, plasma) makes it a reliable biomarker for dietary interventions involving olive oil or wine . Researchers should prioritize HPLC or LC-MS for quantification due to its polar nature and low volatility. When studying metabolic pathways, consider its sulfated derivatives (e.g., this compound sulfate) in gut microbiota interactions .
Q. How does HVAL modulate behavior in model organisms, such as honey bees?
HVAL is a key component of queen mandibular pheromone (QMP) in honey bees, regulating dopamine levels and receptor expression in worker bees. Experimental designs should include:
- Quantifying dopamine via HPLC in bee brains post-QMP exposure.
- Behavioral assays (e.g., retinue response) to correlate dopamine changes with worker bee activity .
- Use of HVAL alone vs. full QMP to isolate its specific effects .
Q. What methodologies are used to assess HVAL’s role as a cardiovascular biomarker?
Cohort studies (e.g., PREDIMED trial) measure urinary HVAL via mass spectrometry to link its concentration with reduced CVD risk . Key steps:
- Stratify participants by Mediterranean diet adherence and olive oil intake.
- Adjust for confounders (age, COMT rs4680 genotype) that influence HVAL levels .
- Use survival analysis to correlate high HVAL quintiles with extended lifespan (e.g., +9.5 years post-65) .
Advanced Research Questions
Q. How can contradictory results on HVAL’s antioxidant activity be resolved across experimental models?
Discrepancies arise from model-specific conditions:
- In vitro : HVAL shows lower antioxidant capacity than hydroxytyrosol in DPPH/ABTS assays due to reduced hydrogen-donating ability .
- In vivo : Its chemical stability in biological fluids prolongs activity, making it more effective in chronic oxidative stress models (e.g., atherosclerosis) .
- Recommendation : Combine multiple assays (e.g., TBARS for lipid peroxidation, Caco-2 cell monolayers for membrane protection) to capture context-dependent effects .
Q. What experimental strategies address the impact of genetic variation (e.g., COMT rs4680) on HVAL bioavailability?
- Genotype participants for rs4680 (GG vs. AA/AG) to account for COMT enzyme efficiency, which affects HVAL methylation rates .
- Use Mendelian randomization to disentangle genetic vs. dietary contributions to HVAL levels.
- Pair urinary HVAL measurements with metabolomic profiling to identify co-varying pathways (e.g., dopamine metabolism) .
Q. How can researchers design mechanistic studies to explore HVAL’s effects on cancer cell viability?
- Model selection : Use cell lines with high oxidative stress sensitivity (e.g., AGS gastric adenocarcinoma) to test HVAL’s NF-κB inhibition .
- Dose optimization : Conduct time-course experiments (24–72 hrs) at physiological concentrations (1–50 µM) to avoid cytotoxicity .
- Pathway analysis : Combine RNA-seq and metabolomics to identify xCT transporter-mediated survival mechanisms in melanoma cells .
Q. What methodologies improve the detection of HVAL’s sulfate conjugates in complex biological systems?
- Employ untargeted metabolomics with high-resolution MS/MS to identify sulfated derivatives (e.g., this compound sulfate).
- Use stable isotope tracers (e.g., ¹³C-labeled HVAL) to track metabolic flux in gut microbiota models .
- Validate findings against known dietary polyphenol metabolites (e.g., hydroxytyrosol sulfate) .
Q. Safety and Handling in Research Settings
Q. What safety protocols are critical when handling HVAL in the laboratory?
HVAL is classified as a skin/eye irritant (GHS Category 2) and respiratory irritant (Category 3). Required precautions:
Properties
IUPAC Name |
4-(2-hydroxyethyl)-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,10-11H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUBSJRBOQIZNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40178494 | |
Record name | 3-Methoxy-4-hydroxyphenylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40178494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (4-Hydroxy-3-methoxyphenyl)ethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038925 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2380-78-1 | |
Record name | Homovanillyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2380-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-4-hydroxyphenylethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methoxy-4-hydroxyphenylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40178494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-hydroxyethyl)guaiacol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.433 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HOMOVANILLYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A7EE8MS6A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (4-Hydroxy-3-methoxyphenyl)ethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038925 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
40 - 42 °C | |
Record name | (4-Hydroxy-3-methoxyphenyl)ethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038925 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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